5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide
Description
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a nitro-furan-carboxamide derivative featuring a naphtho[2,1-d]thiazole scaffold. This compound belongs to a class of heterocyclic molecules known for their antimicrobial and antiparasitic activities . The structure combines a nitro-substituted furan ring linked via a carboxamide group to a thiazole moiety fused with a naphthalene system. The presence of the prop-2-en-1-yl (allyl) group at position 3 of the thiazole ring introduces steric and electronic modifications that influence biological activity and physicochemical properties .
Synthesis typically involves condensation reactions between nitro-furan carboxylic acid derivatives and thiazole-containing amines. For example, analogous compounds like 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide (6a) are synthesized via refluxing intermediates with mercaptoacetic acid and zinc chloride catalysts . Characterization includes NMR, IR, and mass spectrometry, with IR spectra highlighting key functional groups (NH: ~3260 cm⁻¹, C=O: ~1670 cm⁻¹, NO₂: ~1530 cm⁻¹) .
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-2-11-21-14-8-7-12-5-3-4-6-13(12)17(14)27-19(21)20-18(23)15-9-10-16(26-15)22(24)25/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGETWNPJSJXZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the nitro group and the furan carboxamide moiety. Common reagents used in these reactions include nitrating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthothiazole moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antiparasitic Profiles
Key Observations :
- The naphtho-thiazole derivatives exhibit broad antibacterial activity, likely due to enhanced π-π stacking with microbial targets .
- Simpler thiazole analogs (e.g., 64) show superior antiparasitic potency, possibly due to better target specificity .
- Pyridine-containing derivatives (e.g., 22d) demonstrate antifungal utility, suggesting substituent-dependent selectivity .
Biological Activity
5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring, a nitro group, and a thiazole moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of nitro compounds often involves the reduction of the nitro group to form reactive intermediates that can interact with biological macromolecules. This mechanism is pivotal for the following activities:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group leads to the formation of toxic intermediates that can bind covalently to DNA, causing cellular damage and death. For instance, similar compounds like metronidazole have demonstrated significant efficacy against anaerobic bacteria and protozoa through this mechanism .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. Studies have shown that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in mediating inflammation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related nitro compounds exhibited significant antimicrobial activity against various pathogens. The reduction products were found to be crucial for their effectiveness, highlighting the importance of the nitro group in therapeutic applications.
- Anti-inflammatory Effects : In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages. This suggests its potential use as an anti-inflammatory agent in treating chronic inflammatory diseases.
Research Findings
Recent research has focused on optimizing the structure of nitro compounds to enhance their biological activities while minimizing toxicity. The introduction of various substituents at specific positions on the core structure has been shown to improve pharmacokinetic properties and selectivity for target enzymes.
Table 2: Structure-Activity Relationship (SAR) Insights
Q & A
Q. Answer :
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95% required for biological assays). Monitor retention time consistency against synthetic intermediates .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
- Elemental analysis : Validate C/H/N/S percentages (e.g., deviation <0.4% from calculated values) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?
Q. Answer :
Scaffold diversification : Modify the nitro-furan (e.g., replace NO₂ with CF₃) and prop-2-en-1-yl (e.g., cyclopropanation) groups. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
Target engagement : Use SPR or thermal shift assays to measure binding affinity to kinases (e.g., EGFR or CDK2). Compare with structurally related analogs (e.g., phenyl vs. naphthyl derivatives) .
Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and guide synthetic modifications .
Basic: What are the stability challenges for this compound under physiological conditions?
Q. Answer :
- Hydrolysis : The nitro group and thiazole ring are susceptible to hydrolytic degradation at pH >7.5. Stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring are critical .
- Light sensitivity : Nitroaromatics may photodegrade. Store solutions in amber vials and assess stability under UV/Vis light (e.g., ICH Q1B guidelines) .
Advanced: How can regioselectivity issues during functionalization of the naphtho[2,1-d]thiazole core be mitigated?
Q. Answer :
Directing groups : Introduce temporary substituents (e.g., sulfonic acid) to guide electrophilic substitution at the 5-position .
Metal-catalyzed reactions : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands) for selective allylation or arylation .
Computational prediction : DFT calculations (Gaussian 09) can identify electron-rich regions of the core for targeted modification .
Basic: What biological screening assays are recommended for initial activity profiling?
Q. Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer : NCI-60 cell line panel screening, followed by IC₅₀ determination in dose-response assays .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Q. Answer :
Pharmacokinetic profiling : Measure plasma stability, protein binding (equilibrium dialysis), and metabolic clearance (liver microsomes) to explain reduced in vivo efficacy .
Metabolite identification : Use LC-QTOF-MS to detect active/inactive metabolites. For example, oxidation of the prop-2-en-1-yl group may reduce potency .
Toxicogenomics : RNA-seq of treated tissues to identify off-target effects (e.g., CYP450 induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
